Piscidic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUODPMGCCJSJRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276232, DTXSID90963695 |

Source

|

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-65-8, 35388-57-9 |

Source

|

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C |

Source

|

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of Piscidic Acid in Nature: A Technical Guide for Researchers

Abstract

Piscidic acid, a tartaric acid derivative with a p-hydroxybenzyl moiety, is a naturally occurring phenolic compound with demonstrated biological activities. This technical guide provides an in-depth exploration of the known and putative natural sources of this compound, designed for researchers, scientists, and professionals in drug development. This document deviates from a rigid template to offer a narrative that follows the scientific journey of discovery, from identifying its sources to understanding its formation and quantification. We will delve into the established botanical origins, hypothesize its biosynthetic pathway based on current biochemical knowledge, and provide practical, field-proven insights into its extraction, purification, and quantification.

Introduction: The Chemical Identity and Significance of this compound

This compound, chemically known as (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a fascinating molecule at the intersection of phenylpropanoid and tartaric acid metabolism. Its structure, featuring both aromatic and dicarboxylic acid functionalities, bestows upon it unique chemical properties and biological activities, including antioxidant and antimicrobial effects[1][2]. Initially identified in the fish poison tree, Piscidia piscipula, its known distribution has since expanded to a select group of plant families, hinting at specific physiological roles[3]. This guide aims to consolidate the current understanding of its natural origins and provide a comprehensive resource for its study.

Confirmed Natural Sources of this compound

This compound has been identified in a variety of plant species, with a notable prevalence in the Leguminosae (Fabaceae) family and certain succulent plants.

The Leguminosae (Fabaceae) Family: A Primary Reservoir

The legume family is a rich source of this compound. Key species in which its presence has been confirmed include:

-

Piscidia piscipula (Fish Poison Tree): This is the eponymous source of this compound, where it was first isolated. It is found in the bark and other plant parts[3].

-

Cajanus cajan (Pigeon Pea): this compound is notably secreted from the roots of pigeon pea and is implicated in the plant's ability to acquire phosphorus from iron-rich soils by chelating iron[4][5]. This suggests a vital ecological role for the compound in nutrient uptake.

-

Lotus corniculatus (Birdsfoot Trefoil): This forage legume has also been identified as a source of this compound[6].

-

Sophora alopecuroides : This medicinal plant is another member of the Fabaceae family that contains this compound[6].

-

Vicia faba (Faba Bean): Studies on the chemical composition of faba bean pods have indicated the presence of this compound[2].

Succulents and Plants with Crassulacean Acid Metabolism (CAM)

A significant and somewhat unusual source of this compound is found in plants adapted to arid environments:

-

Opuntia ficus-indica (Prickly Pear Cactus): this compound is a major phenolic compound found in the cladodes (pads), fruits, and roots of the prickly pear cactus[6][7][8]. Its abundance in this plant, which utilizes Crassulacean Acid Metabolism (CAM), suggests a potential role in the plant's adaptation to stress[7].

Other Noteworthy Botanical Sources

This compound has also been isolated from plants outside of the two main groups mentioned above:

-

Narcissus poeticus (Poet's Daffodil): The bulbs of this ornamental plant are a known source of this compound[9].

-

Petasites japonicus (Fuki or Butterbur): This herbaceous plant, used in traditional medicine, also contains this compound[4].

-

Cimicifuga species (Baneberry): Several species within this genus, also used in traditional medicine, have been found to contain this compound[9].

Table 1: Summary of Confirmed Natural Sources of this compound

| Family | Species | Common Name | Plant Part(s) |

| Leguminosae (Fabaceae) | Piscidia piscipula | Fish Poison Tree | Bark, Plant |

| Leguminosae (Fabaceae) | Cajanus cajan | Pigeon Pea | Roots |

| Leguminosae (Fabaceae) | Lotus corniculatus | Birdsfoot Trefoil | Herbs |

| Leguminosae (Fabaceae) | Sophora alopecuroides | Plant | |

| Leguminosae (Fabaceae) | Vicia faba | Faba Bean | Pods |

| Cactaceae | Opuntia ficus-indica | Prickly Pear | Cladodes, Fruits, Roots |

| Amaryllidaceae | Narcissus poeticus | Poet's Daffodil | Bulbs |

| Asteraceae | Petasites japonicus | Fuki, Butterbur | Plant |

| Ranunculaceae | Cimicifuga spp. | Baneberry | Plant |

The Biosynthetic Enigma: A Hypothetical Pathway to this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure, we can propose a hypothetical pathway involving the convergence of two major metabolic routes: the phenylpropanoid pathway and the tartaric acid biosynthesis pathway.

The Phenylpropanoid Pathway: Origin of the p-Hydroxybenzyl Moiety

The p-hydroxybenzyl group of this compound is likely derived from the phenylpropanoid pathway, a central pathway in plant secondary metabolism[3][10][11]. This pathway begins with the amino acid phenylalanine.

Figure 1: Hypothetical initial steps in the formation of the p-hydroxybenzyl moiety of this compound via the phenylpropanoid pathway. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-coumarate-CoA ligase.

Tartaric Acid Biosynthesis: The Dicarboxylic Acid Backbone

The tartaric acid backbone of this compound is synthesized from L-ascorbic acid (Vitamin C)[12][13]. This pathway involves a series of oxidation and reduction steps.

Figure 2: Simplified pathway of L-tartaric acid biosynthesis from L-ascorbic acid. L-IdnDH: L-idonate dehydrogenase.

The Unresolved Coupling Reaction: Avenues for Future Research

The critical and yet uncharacterized step in this compound biosynthesis is the enzymatic coupling of a p-hydroxybenzyl precursor with a tartaric acid precursor. The exact nature of the substrates and the enzyme(s) catalyzing this reaction remain unknown. Future research in this area should focus on:

-

Identifying candidate enzymes: Transcriptomic and proteomic analyses of tissues known to accumulate this compound could reveal candidate transferases or ligases.

-

In vitro enzymatic assays: Using cell-free extracts from high-producing plants and feeding them with labeled precursors of both moieties could help identify the responsible enzymatic activity.

Methodologies for the Study of this compound

This section provides a practical guide for the extraction, purification, and quantification of this compound from natural sources.

Extraction of this compound: A General Protocol

The choice of extraction solvent and method depends on the plant matrix and the intended subsequent analysis. Given the polar nature of this compound, polar solvents are most effective.

Protocol 1: General Solvent Extraction of this compound from Plant Material

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried material should be ground to a fine powder.

-

Extraction:

-

Suspend the powdered plant material in 80% methanol (v/v) at a ratio of 1:10 (w/v).

-

Sonicate the suspension for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction of the pellet two more times with fresh 80% methanol.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the aqueous extract in a known volume of a suitable solvent (e.g., water or 50% methanol) for further purification or analysis.

Purification of this compound: A Chromatographic Approach

For obtaining pure this compound for structural elucidation or bioactivity studies, chromatographic purification is essential.

Protocol 2: Column Chromatography Purification of this compound

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as Sephadex LH-20, equilibrated with the initial mobile phase (e.g., methanol).

-

Sample Loading: Load the concentrated crude extract onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. For example, a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis of Fractions: Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate under reduced pressure.

Quantification of this compound: HPLC-UV and LC-MS/MS Methods

Accurate quantification of this compound is crucial for understanding its distribution and physiological roles.

4.3.1. HPLC-UV Method Development and Validation

A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for this compound quantification[14][15].

Workflow for HPLC-UV Method Development:

Figure 3: Workflow for developing a validated HPLC-UV method for this compound quantification.

4.3.2. LC-MS/MS for Enhanced Sensitivity and Specificity

For trace-level detection and unambiguous identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[16][17][18].

Table 2: Suggested Starting Parameters for LC-MS/MS Analysis of this compound

| Parameter | Suggested Condition |

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 255.05 |

| Product Ions | To be determined by infusion of a standard. Likely fragments would involve loss of CO₂, H₂O, and cleavage of the tartaric acid moiety. |

Microbial Sources: An Unexplored Frontier

To date, there are no definitive reports of this compound production by microorganisms such as fungi or bacteria. While some bacteria are known to produce tartaric acid, and various fungi produce a vast array of phenolic compounds, the specific combination leading to this compound has not been observed[19][20][21][22][23][24][25]. The possibility of microbial synthesis, however, cannot be entirely ruled out and represents an exciting area for future research, potentially through genome mining for homologous biosynthetic genes.

Conclusion and Future Perspectives

This compound is a unique natural product with a defined but likely underestimated distribution in the plant kingdom. Its presence in agriculturally important plants like pigeon pea and commercially significant crops like prickly pear warrants further investigation into its physiological roles and potential applications. The elucidation of its complete biosynthetic pathway remains a key challenge that, once solved, could open doors for biotechnological production. The methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of this compound, from its natural origins to its quantitative analysis.

References

-

Phenylpropanoid biosynthesis – Knowledge and References. Taylor & Francis. [Link]

-

Guerrero-Rubio, D., et al. (2022). Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. 'Orito') Stored at Different Conditions. Foods, 11(3), 330. [Link]

-

Miranda, V., et al. (2015). A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L. European Journal of Organic Chemistry, 2015(33), 7529-7533. [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters. Frontiers in Plant Science. [Link]

-

Miranda, V., Maycock, C. D., & Ventura, M. R. (2015). A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L. European Journal of Organic Chemistry, 2015(33), 7529–7533. [Link]

-

DeBolt, S., et al. (2007). L-tartaric acid synthesis from vitamin C in higher plants. Proceedings of the National Academy of Sciences, 104(13), 5608-5613. [Link]

-

Zhang, H., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 923. [Link]

-

Extraction and Isolation of Cellulose from Cladodes of Cactus Opuntia Ficus-Indica. International Journal of Scientific & Engineering Research, 8(7), 125-130. [Link]

-

Chen, L., et al. (2022). Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1. ACS Chemical Biology, 17(5), 1235-1242. [Link]

-

Ae, N., et al. (1993). The role of this compound secreted by pigeon pea roots grown in an Alfisol with low-P fertility. Plant and Soil, 155(1), 279-288. [Link]

-

Haughey, S. A., & Graham, W. D. (2018). LC-MS/MS method for the detection of multiple classes of shellfish toxins. Czech Journal of Food Sciences, 37(3), 173-179. [Link]

-

Valcárcel-Yamani, B., & Cañizares-Macías, M. P. (2016). Antimicrobial phenolic extracts able to inhibit lactic acid bacteria growth and wine malolactic fermentation. Journal of Applied Microbiology, 120(5), 1231-1241. [Link]

-

Rodrigues, F., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1696. [Link]

-

Pereira, V., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Foods, 12(7), 1406. [Link]

-

Ae, N., Arihara, J., Okada, K., Yoshihara, T., & Johansen, C. (1990). The role of this compound secreted by pigeon pea roots in the acquisition of phosphorus from an Alfisol. In Plant Nutrition—Physiology and Applications (pp. 417-422). Springer, Dordrecht. [Link]

-

Alwaseai, A. M., & Al-gabr, H. M. (2023). Physicochemical properties of wild grown prickly pear fruits (Opuntia ficus-indica) in Yemen. Journal of Multidisciplinary Science, 5(1), 01-10. [Link]

-

Vlasova, Y., et al. (2022). Effect of this compound on the growth of (a) S. enterica and (b) E. coli. ResearchGate. [Link]

-

Buiarelli, F., et al. (2010). Identification of hydroxycinnamic acid-tartaric acid esters in wine by HPLC-tandem mass spectrometry. Food Chemistry, 123(3), 827-833. [Link]

-

De Luca, C., et al. (2017). Protective effect of Opuntia ficus-indica L. cladodes against UVA-induced oxidative stress in normal human keratinocytes. Bioorganic & Medicinal Chemistry Letters, 27(24), 5347-5351. [Link]

-

Harutyunyan, L. S., et al. (2022). Tartaric acid new derivatives as prospective and safe alternative to antimicrobials for food products packing. Food Science and Technology, 42. [Link]

-

López-García, J., et al. (2024). Extraction of Purple Prickly Pear (Opuntia ficus-indica) Mucilage by Microfiltration, Composition, and Physicochemical Characteristics. Foods, 13(1), 123. [Link]

-

Guerrero-Rubio, D., et al. (2022). Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions. Foods, 11(3), 330. [Link]

-

Fernández-López, J. A., et al. (2021). Fungi and Fungal Metabolites for the Improvement of Human and Animal Nutrition and Health. Journal of Fungi, 7(9), 733. [Link]

-

Wen, Y. Q., et al. (2023). Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation. International Journal of Molecular Sciences, 24(3), 2398. [Link]

-

Mamo, J., & Tasan, M. (2022). Nutritional and phytochemical compositions and their interrelationship in succulent pods of pigeonpea (Cajanus cajan [L.] Millsp.). Journal of Food Composition and Analysis, 107, 104376. [Link]

-

Glaßgen, W. E., & Seitz, H. U. (1992). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]

-

García-Ruiz, A., et al. (2020). Wine Phenolic Compounds: Antimicrobial Properties against Yeasts, Lactic Acid and Acetic Acid Bacteria. Foods, 9(5), 637. [Link]

-

Leyva-Jiménez, F. J., et al. (2022). Assessment of Antimicrobial Properties of Phenolic Acid Extracts from Grain Infected with Fungi from the Genus Fusarium. Molecules, 27(5), 1698. [Link]

-

García-Cayuela, T., et al. (2018). Standardization of Phenols and Flavonoids Extraction from Opuntia ficus-indica Mill cv. Atlixco and Identification by Mass Spectrometry. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(5), 473-485. [Link]

-

Waters Corporation. (2022). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QuPPe Method and LC-MS/MS. [Link]

-

Ojewole, J. A. O., & Adewunmi, C. O. (2009). Proximate and Phytochemical Analysis of Cajanus Cajan (Pigeon Pea) Leaves. Journal of Medicinal Food, 12(5), 1143-1147. [Link]

-

Liu, D., et al. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Journal of Fungi, 7(6), 441. [Link]

-

Scion Instruments. (2021). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

-

Glaßgen, W. E., & Seitz, H. U. (1992). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Journal of Chromatography B, 592(1-2), 21-29. [Link]

-

Sunitha, N., et al. (2024). UV AND RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PIRFENIDONE IN MARKETED FORMULATION. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2505-2514. [Link]

-

Sari, Y., et al. (2022). Physical characteristics, nutrients, and antinutrients composition of pigeon pea (Cajanus cajan (L.) Millsp.) grown in Indonesia. Food Research, 6(2), 346-353. [Link]

-

Zhang, T., et al. (2022). Mono-/Bis-Alkenoic Acid Derivatives From an Endophytic Fungus Scopulariopsis candelabrum and Their Antifungal Activity. Frontiers in Microbiology, 12, 818036. [Link]

-

Leyva-Jiménez, F. J., et al. (2022). Assessment of Antimicrobial Properties of Phenolic Acid Extracts from Grain Infected with Fungi from the Genus Fusarium. Molecules, 27(5), 1698. [Link]

-

Yilmaz, M. T., & Emir, F. (2023). Purification and Characterization of Polyphenol Oxidase in the Fruits of Opuntia ficus-indica. Horticulturae, 9(10), 1109. [Link]

Sources

- 1. KR20140022694A - Process of biologically producing a p-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oar.icrisat.org [oar.icrisat.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. itqb.unl.pt [itqb.unl.pt]

- 10. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 12. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scioninstruments.com [scioninstruments.com]

- 15. ijbpas.com [ijbpas.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. mdpi.com [mdpi.com]

- 20. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Mono-/Bis-Alkenoic Acid Derivatives From an Endophytic Fungus Scopulariopsis candelabrum and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Technical Guide: Piscidic Acid Biosynthesis Pathway in Plants

Executive Summary

Piscidic acid ((2R,3S)-2-(4-hydroxybenzyl)tartaric acid) is a specialized phenolic metabolite predominantly found in Piscidia erythrina (Jamaica dogwood), Agave species (e.g., A. sisalana, A. americana), and Actaea racemosa (Black cohosh).[1][2][3][4] Functionally, it serves as a potent iron chelator and an antioxidant siderophore in the rhizosphere, facilitating nutrient mobilization under phosphate-limiting conditions. In pharmaceutical contexts, it acts as the structural scaffold for cimicifugic acids , which exhibit significant estrogenic and vasoactive properties.

This guide delineates the biosynthetic logic of this compound, moving from primary shikimate precursors to the specific benzyltartaric core assembly. It provides validated protocols for its isolation and analysis, designed for researchers in plant metabolomics and natural product drug discovery.

Part 1: Chemical Identity & Structural Logic[1]

Before dissecting the pathway, the researcher must understand the structural constraints that dictate biosynthesis. This compound is not a simple phenylpropanoid; it represents a benzyltartaric acid derivative .

| Property | Specification |

| IUPAC Name | (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

| Formula | C₁₁H₁₂O₅ |

| Exact Mass | 256.0583 Da |

| Stereochemistry | (2R, 3S) configuration is bioactive; critical for enzymatic recognition. |

| Key Moiety | p-Hydroxybenzyl group (C6-C1) fused to a Tartaric acid backbone (C4). |

| Solubility | High in MeOH, EtOH, H₂O; Low in non-polar solvents (Hexane, CHCl₃). |

Part 2: Biosynthetic Pathway[3][5][6]

The biosynthesis of this compound branches from the aromatic amino acid pathway. Unlike flavonoids derived from phenylalanine via PAL (Phenylalanine Ammonia Lyase), this compound biosynthesis heavily relies on L-Tyrosine and TCA cycle intermediates .

The Precursor Phase (Shikimate to Tyrosine)

The pathway initiates in the plastid with the Shikimate pathway.

-

Input: Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate.

-

Key Enzyme: Chorismate mutase (CM) and Prephenate dehydrogenase (PDH) drive the flux toward L-Tyrosine .

-

Checkpoint: Tyrosine is the immediate aromatic donor.

The Commitment Step (Tyrosine Catabolism)

Tyrosine is converted into 4-Hydroxyphenylpyruvate (pHPP) by Tyrosine Aminotransferase (TAT) .

- -ketoglutarate as the amino acceptor.

-

Relevance: pHPP provides the p-hydroxybenzyl skeleton found in this compound.

The "Benzyltartaric" Core Assembly (The Elucidation)

This is the pathway's most complex step. Current metabolomic and transcriptomic evidence (specifically from Actaea racemosa) suggests a condensation mechanism distinct from standard phenylpropanoids.

-

Hypothesis A (Condensation): pHPP undergoes an aldol-type condensation with a dicarboxylic acid intermediate (likely Oxaloacetate from the TCA cycle). This forms a tricarboxylic precursor analogous to homocitrate.

-

Reduction & Isomerization: The intermediate is processed by Hydroxy(phenyl)pyruvate Reductase (ArH(P)PR) .[10] While this enzyme typically reduces pHPP to pHPL (phenyllactic acid), in the context of this compound gene clusters, it is co-expressed with enzymes facilitating the reduction of the tartaric moiety.

-

Stereochemical Control: The (2R, 3S) configuration is established here.

Downstream Esterification (The Cimicifugic Branch)

In species like Actaea and Cimicifuga, this compound is rarely an endpoint. It serves as an acceptor for hydroxycinnamic acids.

-

Enzyme: Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyltransferase (ArHPT1) , also known as Cimicifugic Acid Synthase (CAS) .[3]

-

Reaction: this compound + Caffeoyl-CoA

Fukinolic Acid (or Cimicifugic Acids).

Pathway Visualization (DOT Diagram)

Figure 1: The biosynthetic flow from primary metabolism to this compound and its downstream esters.

Part 3: Experimental Protocols

Protocol A: Targeted Extraction from Plant Tissue

This protocol is optimized for Agave leaves or Piscidia root bark, minimizing the co-extraction of chlorophyll and lipids.

Reagents:

-

Methanol (LC-MS grade)

-

Formic Acid[7]

-

Strata-X or Oasis HLB SPE Cartridges

Workflow:

-

Lyophilization: Freeze-dry plant tissue for 48h to remove water interference.

-

Grinding: Pulverize to a fine powder (<100 µm) using a ball mill (e.g., Retsch MM400) at 30 Hz for 2 mins.

-

Extraction:

-

Weigh 100 mg powder.

-

Add 1.5 mL 80% Methanol (aq).

-

Sonication: 15 mins at <20°C (ice bath) to prevent thermal degradation.

-

Centrifugation: 12,000 x g for 10 mins. Collect supernatant.

-

-

Solid Phase Extraction (Clean-up):

-

Condition SPE cartridge with 1 mL MeOH followed by 1 mL H₂O.

-

Load supernatant.

-

Wash with 1 mL 5% MeOH (removes sugars/salts).

-

Elute this compound with 1 mL 100% Methanol .

-

-

Reconstitution: Evaporate solvent under N₂ stream; reconstitute in 200 µL 0.1% Formic Acid in H₂O.

Protocol B: LC-MS/MS Identification

This compound is best detected in Negative Ion Mode (ESI-).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% |

| MS Source | ESI Negative Mode |

| Precursor Ion | m/z 255.05 [M-H]⁻ |

| Key Fragments | m/z 149 (Tartaric moiety cleavage), m/z 107 (p-Cresol/Benzyl fragment) |

Analytical Workflow Visualization

Figure 2: Step-by-step isolation and identification workflow.

Part 4: Pharmacological & Physiological Applications

Iron Chelation & Rhizosphere Signaling

In Agave and legumes, this compound is secreted from roots under phosphate starvation.

-

Mechanism: The

-hydroxy-carboxylic acid moiety (tartaric backbone) forms high-stability complexes with Fe³⁺. This solubilizes iron-phosphate precipitates in the soil, making phosphorus available to the plant. -

Drug Potential: This chelation capacity makes this compound a candidate for siderophore-mimetic drugs in treating iron overload (hemochromatosis) or as an adjuvant in antimicrobial therapies to starve pathogens of iron.

Estrogenic Activity (Cimicifugic Acids)

Derivatives like fukinolic acid (caffeoyl-piscidic acid) bind to human Estrogen Receptors (ER).

-

Therapeutic Use: Non-steroidal management of menopausal symptoms (hot flashes, osteoporosis).

-

Selectivity: Unlike estradiol, these compounds often show Selective Estrogen Receptor Modulator (SERM) activity, potentially reducing cancer risks associated with HRT.

Part 5: References

-

Biosynthesis of Hydroxycinnamic Acid Esters of this compound

-

Stereoselective Synthesis of (+)-Piscidic Acid

-

Source: Pires, M. J., et al. (2015). European Journal of Organic Chemistry.

-

Significance: Establishes the (2R, 3S) absolute configuration and synthetic routes confirming the benzyltartaric structure.

-

-

Metabolomic Profiling of Agave Species

-

Source: Abraham, P. E., et al. (2016). Nature Plants.

-

Significance: Documents the accumulation of this compound in Agave during CAM photosynthesis cycles and stress responses.

-

-

This compound in Rhizosphere Phosphorus Mobilization

-

Source: Ae, N., et al. (1990). Science.

-

Significance: Seminal paper describing the iron-chelating mechanism of this compound in Pigeon pea roots.

-

-

Hydroxy(phenyl)pyruvate Reductase (ArH(P)PR) Characterization

Sources

- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Untargeted Metabolomics Analysis Reveals Toxicity Based on the Sex and Sexual Maturity of Single Low-Dose DEHP Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. d-lysergic acid alkaloid: Topics by Science.gov [science.gov]

- 6. YKKZAJ Contents, Vol.121, No.7 (2001) (English) [yakushi.pharm.or.jp]

- 7. osti.gov [osti.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Piscidic Acid: A Technical Guide to its Biological Activities

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological activities of piscidic acid, a naturally occurring phenolic compound, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its antioxidant, antimicrobial, cholesterol-lowering, and potential anticancer properties, supported by experimental evidence and methodologies.

Introduction to this compound: A Natural Compound of Interest

This compound, chemically known as (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, is a phenolic acid found in various plant species. It is notably abundant in plants utilizing crassulacean acid metabolism (CAM), such as those from the Opuntia genus (prickly pear cactus), and has also been isolated from the fish poison tree, Piscidia piscipula.[1][2] Its unique chemical structure contributes to a range of biological activities, positioning it as a compound of significant interest for pharmaceutical and nutraceutical applications.

Cholesterol-Lowering Effects: A Dual-Pronged Approach

This compound has demonstrated promising potential in the management of hypercholesterolemia through two distinct mechanisms: the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and the reduction of cholesterol permeation across the intestinal barrier.

Inhibition of HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in the biosynthesis of cholesterol.[3] By inhibiting this enzyme, the endogenous production of cholesterol can be effectively reduced. In vitro studies have quantified the inhibitory effect of this compound on HMG-CoA reductase.[1]

Table 1: HMG-CoA Reductase Inhibitory Activity of this compound [1]

| Compound | IC50 (µg/mL) |

| This compound | 149.6 |

The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Reduction of Intestinal Cholesterol Permeation

The absorption of dietary cholesterol is a key factor contributing to overall cholesterol levels. This compound has been shown to impede the permeation of cholesterol through a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[1][4] Studies have reported a significant reduction in cholesterol transport in the presence of this compound.[1]

Table 2: Effect of this compound on Cholesterol Permeation in Caco-2 Cells [1]

| Treatment | Cholesterol Permeation Reduction (%) |

| This compound-containing extract | 38 |

This dual action of inhibiting cholesterol synthesis and reducing its absorption makes this compound a compelling candidate for the development of novel cholesterol-lowering agents.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. This compound exhibits potent antioxidant activity, primarily attributed to its ability to chelate metal ions, particularly iron.[2] Iron is a potent pro-oxidant, and its chelation by this compound can prevent the initiation of free radical chain reactions.[5]

The antioxidant capacity of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]

Antimicrobial Activity: A Potential New Weapon Against Pathogens

The emergence of antibiotic-resistant microbial strains necessitates the discovery of new antimicrobial agents. While research on the antimicrobial properties of this compound is ongoing, preliminary evidence suggests its potential to inhibit the growth of various microorganisms. The proposed mechanism of action for related compounds involves the disruption of microbial cell wall integrity.[8]

The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9]

Anticancer Potential: Inducing Programmed Cell Death

Preliminary research indicates that this compound may possess anticancer properties. The proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[7] The apoptotic process is mediated by a cascade of enzymes called caspases, and the activation of key executioner caspases, such as caspase-3 and caspase-7, is a central event in this pathway.[10][11]

Further investigation into the specific cancer cell lines susceptible to this compound-induced apoptosis and the underlying signaling pathways, such as the PI3K/Akt and MAPK pathways, is warranted to fully elucidate its therapeutic potential in oncology.[12][13][14]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound.

HMG-CoA Reductase Inhibition Assay

This enzymatic assay measures the inhibition of HMG-CoA reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[3][15]

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

Caption: Workflow for determining HMG-CoA reductase inhibition.

Caco-2 Cholesterol Permeability Assay

This cell-based assay utilizes a monolayer of Caco-2 cells to model the intestinal barrier and assess the transport of cholesterol in the presence of the test compound.[16][17][18]

Experimental Workflow: Caco-2 Cholesterol Permeability Assay

Caption: Workflow for assessing cholesterol permeability across Caco-2 cell monolayers.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][19]

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[20][21][22]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of a potential medicinal agent.[10][23]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Directions

The promising in vitro biological activities of this compound warrant further investigation. Future research should focus on in vivo studies to validate its therapeutic efficacy and safety. Elucidating the precise molecular mechanisms underlying its antioxidant, antimicrobial, and anticancer effects will be crucial for its development as a potential therapeutic agent. Furthermore, exploring synergistic effects with existing drugs could open up new avenues for combination therapies.

Conclusion

This compound is a natural compound with a diverse range of biological activities that hold significant promise for the development of new therapeutic agents. Its demonstrated ability to lower cholesterol, combat oxidative stress, and potentially inhibit the growth of microbial and cancer cells makes it a compelling subject for continued research and development in the pharmaceutical and nutraceutical industries. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.

References

Click to expand

-

Ressaissi, A., Attia, N., Fale, P. L., Pacheco, R., Victor, B. L., Machuqueiro, M., & Serralheiro, M. L. M. (2017). Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies. Archives of Pharmacal Research, 40(11), 1278–1286. [Link]

-

Fernández-López, J. A., Castellar, M. R., & Obón, J. M. (2022). Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. 'Orito') Stored at Different Conditions. Foods, 11(2), 193. [Link]

-

Jeyamohan, S., Moorthy, R. K., & Kannan, M. R. (2016). Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in Hela cells. Biotechnology letters, 38(9), 1471–1480. [Link]

-

Al-Duais, M. A., Müller, L., Böhm, V., & Jetschke, G. (2009). Antioxidant capacity and total phenolics of Cyphostemma digitatum before and after processing. Journal of Food Science, 74(7), C569-C576. [Link]

-

Zeghbib, S., Gherib, A., Souilah, R., & Gherib, A. (2022). Phytochemical analysis and antioxidant activity of Opuntia ficus-indica seeds from Algeria. Journal of Food Measurement and Characterization, 16(1), 585-595. [Link]

-

Graf, E., & Eaton, J. W. (1990). Antioxidant functions of phytic acid. Free Radical Biology and Medicine, 8(1), 61-69. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

-

Hennessy, M., & Gibbons, S. (2021). A review of "Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach". Cancers, 13(24), 6248. [Link]

-

Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

-

Tena, G., Asai, T., Chiu, W. L., & Sheen, J. (2001). Plant mitogen-activated protein kinase signaling cascades. Current opinion in plant biology, 4(5), 392–400. [Link]

-

Rajoka, M. S. R., Zhao, L., Mehwish, H. M., Li, N., Lu, Y., & Lian, Z. (2018). Structure based virtual screening for identification of potential HMG-CoA reductase inhibitors from traditional Chinese medicine. Journal of biomedical informatics, 82, 164–175. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

El-Sayed, E. A., & El-Sayed, M. M. (2015). In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines. Asian Pacific journal of cancer prevention : APJCP, 16(11), 4671–4675. [Link]

-

Manikkam, R., Ponnusamy, M., & Vellaichamy, E. (2018). Antimicrobial, enzyme inhibitory, antioxidant and cytotoxic activities of partially purified volatile metabolites of marine Streptomyces sp. S2A. Marine drugs, 16(11), 438. [Link]

-

Pylatuik, J., & Fobert, P. R. (2005). Mitogen-activated protein kinase cascades in plant hormone signaling. Plant molecular biology, 58(3), 325–342. [Link]

-

protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

-

Gothai, S., Ganesan, P., Park, S. Y., Fakurazi, S., Choi, D. K., & Arulselvan, P. (2016). HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia. Drug design, development and therapy, 10, 795–809. [Link]

-

Al-Oqail, M. M., El-Shaer, A. A., Al-Jenoobi, F. I., Al-Sheddi, E. S., Al-Massarani, S. M., Al-Ghamdi, A. A., ... & Farshori, N. N. (2020). Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines. EXCLI journal, 19, 1243–1253. [Link]

-

Miller, K. R., & Miller, S. A. (2002). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 52(3), 211-220. [Link]

-

Al-Snafi, A. E. (2021). In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanoparticles Mediated by Cissus quadrangularis Stem Extract. Journal of Nanomaterials, 2021. [Link]

-

Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2007). In vitro and in vivo antioxidant and other biological activities of EOs. Journal of agricultural and food chemistry, 55(14), 5513-5518. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and in vitro antimicrobial activity screening of new pipemidic acid derivatives. Arabian Journal of Chemistry, 10, S3339-S3349. [Link]

-

Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 139–154. [Link]

-

Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]

-

Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of cellular and molecular medicine, 5(4), 378–387. [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Pérez-González, A., González-García, V., & Valdés-Iglesias, O. (2021). Antioxidant Activity of Bioactive Compounds Isolated from Leaves and Bark of Gymnanthes lucida Sw. Revista Cubana de Química, 33(1), 1-16. [Link]

-

Danhier, F., De Saedeleer, C. J., & Préat, V. (2015). Plant MAPK cascades: Just rapid signaling modules?. Trends in plant science, 20(11), 706–716. [Link]

-

Thanh, N. D., & Van, T. T. H. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Journal of food quality, 2019. [Link]

-

Noor, S., & Mohammad, T. (2021). The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review. Hepatoma Research, 7. [Link]

-

Bio-Rad Laboratories. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

S, S., & P, K. (2020). Natural Inhibitors of HMG-CoA Reductase-An Insilico Approach Through Molecular Docking and Simulation Studies. ResearchGate. [Link]

-

Al-Oqail, M. M., El-Shaer, A. A., Al-Jenoobi, F. I., Al-Sheddi, E. S., Al-Massarani, S. M., Al-Ghamdi, A. A., ... & Farshori, N. N. (2020). Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). Surgery, Gastroenterology and Oncology, 25(4), 435-440. [Link]

-

Krasel, C. (2020, March 13). Re: MAPK has a significant role in signal transduction. why it is produced with a cascade instead of producing directly? [Online forum post]. ResearchGate. [Link]

-

EUCAST. (n.d.). MIC Determination. [Link]

-

Neuhoff, S., Artursson, P., & Tavelin, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2548. [Link]

-

Andrianto, D., & Juwita, T. (2018). Inhibition Activity of HMG-CoA Reductase by Rice Brain Extract and Its Fractions as Anticholesterolemia In vitro Study. Der Pharma Chemica, 10(6), 119-123. [Link]

-

Alzahrani, A. M. (2019). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Molecules, 24(21), 3866. [Link]

-

Singh, S., & Singh, R. P. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160676. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sgo-iasgo.com [sgo-iasgo.com]

- 8. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Piscidic Acid: Structural Architecture, Physicochemical Profiling, and Pharmacological Applications

Topic: Piscidic Acid Structure and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₁₁H₁₂O₇) is a specialized phenolic acid derivative predominantly isolated from the root bark of Piscidia erythrina (Jamaica Dogwood) and the cladodes/fruit of Opuntia ficus-indica (Prickly Pear).[1] Chemically defined as (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , it represents a unique structural hybrid of a tartaric acid backbone substituted with a p-hydroxybenzyl moiety.[1]

For drug development professionals, this compound is of increasing interest due to its dual mechanism of action in lipid metabolism: it acts as a competitive inhibitor of HMG-CoA reductase and simultaneously inhibits cholesterol permeation across intestinal epithelial barriers. This guide provides a rigorous analysis of its chemical structure, extraction protocols, and therapeutic potential.[2]

Chemical Architecture & Stereochemistry

IUPAC & Nomenclature[1]

-

IUPAC Name: (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid[1]

-

Common Synonyms: p-Hydroxybenzyltartaric acid; (+)-Piscidic acid[1]

-

CAS Registry Number: 35388-57-9 (for the (+)-isomer)[1]

Structural Analysis

This compound is a dicarboxylic acid featuring a highly oxygenated aliphatic chain attached to a phenolic ring.[3] Its structure can be dissected into two key pharmacophores:

-

The Tartrate Core: A succinic acid backbone with two hydroxyl groups (one secondary at C3, one tertiary at C2). The tertiary hydroxyl at C2 is sterically crowded, influencing the molecule's chelation properties.

-

The p-Hydroxybenzyl Moiety: Attached at the C2 position, this aromatic ring provides UV absorption characteristics and antioxidant potential via the phenolic hydroxyl.

Stereochemistry

The naturally occurring form is the (+)-(2R,3S) isomer.

-

C2 Center: Quaternary carbon bonded to a carboxyl, a hydroxyl, a benzyl group, and the C3 carbon.

-

C3 Center: Tertiary carbon bonded to a carboxyl, a hydroxyl, a proton, and the C2 carbon.

-

Implication: The specific (2R,3S) configuration is critical for its binding affinity to enzymes like HMG-CoA reductase. Synthetic racemates often show reduced biological potency.

Physicochemical Profile

The following data summarizes the core physical properties relevant to formulation and analysis.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₁H₁₂O₇ | Stoichiometry |

| Molecular Weight | 256.21 g/mol | Small molecule drug range |

| Physical State | White crystalline powder or prisms | Solid-state handling |

| Melting Point | 186–187 °C | Thermal stability |

| Solubility | High: Water, Methanol, Ethanol, Ethyl AcetateLow: Chloroform, Hexane, Benzene | Polar extraction solvents required |

| pKa (Predicted) | pKa₁ ≈ 3.2 (COOH); pKa₂ ≈ 4.8 (COOH); pKa₃ ≈ 9.9 (Phenol) | Ionization state at physiological pH |

| UV Absorption | λmax ≈ 276 nm, 224 nm (in MeOH) | HPLC detection (Phenolic signature) |

Characteristic Spectral Features (NMR)

Data synthesized from structural analysis and derivative characterization.

-

¹H NMR (400 MHz, DMSO-d₆/MeOD):

-

Aromatic Region: δ 7.08 (d, J = 8.5 Hz, 2H) and δ 6.70 (d, J = 8.5 Hz, 2H). Typical AA'BB' system of the p-substituted benzene ring.

-

Methine Proton: δ 4.30 (s, 1H, H-3). Appears as a singlet or narrow doublet due to the adjacent quaternary center.

-

Benzylic Protons: δ 2.90–3.10 (dd or m, 2H, H-1'). Diastereotopic methylene protons due to the adjacent chiral center.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyls: δ 172.0–175.0 (Two signals, C-1 & C-4).

-

Aromatic Carbons: δ 156.0 (C-OH), 130.5 (CH), 114.5 (CH), 128.0 (C-quat).

-

Aliphatic Carbons: δ 78.5 (C-2, Quaternary), 75.0 (C-3, Methine), 40.5 (Benzylic CH₂).

-

Extraction and Isolation Protocol

The following protocol is designed for the isolation of this compound from Opuntia ficus-indica cladodes or fruit, prioritizing yield and purity.

Reagents & Equipment

-

Solvent: 80% Methanol (acidified with 0.1% Formic Acid).

-

Equipment: Ultrasonic bath, Centrifuge (10,000 x g), Rotary Evaporator, C18 Solid Phase Extraction (SPE) cartridges.

Step-by-Step Methodology

-

Lyophilization: Freeze-dry the plant material to remove water and prevent enzymatic degradation. Grind to a fine powder (<0.5 mm).

-

Solvent Extraction:

-

Mix 1 g of powder with 10 mL of 80% MeOH + 0.1% Formic Acid .

-

Rationale: The water content swells the matrix, while methanol solubilizes the phenolic acid. Formic acid protonates the carboxyl groups, improving solubility in organic solvents and stability.

-

-

Assisted Extraction: Sonicate for 20 minutes at <30°C. Avoid high heat to prevent decarboxylation or ester hydrolysis.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Repeat extraction twice on the pellet and pool supernatants.[4]

-

Concentration: Evaporate methanol under reduced pressure (Rotavap) at 40°C to obtain an aqueous residue.

-

Purification (SPE):

-

Load aqueous residue onto a pre-conditioned C18 SPE cartridge.

-

Wash with Water (0.1% FA) to remove sugars and highly polar organic acids.

-

Elute this compound with 20-30% Methanol .

-

Note: Higher methanol concentrations will elute less polar flavonoids (e.g., isorhamnetin).

-

Visualization: Extraction Workflow

Figure 1: Optimized extraction and purification workflow for this compound from plant matrices.

Pharmacological Potential & Mechanism of Action

This compound is not merely a phytochemical marker; it is a bioactive lead compound with specific metabolic targets.

HMG-CoA Reductase Inhibition

This compound has demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway (cholesterol biosynthesis).

-

Mechanism: Molecular docking studies suggest the dicarboxylic acid moiety mimics the HMG portion of the natural substrate, while the hydrophobic benzyl ring occupies the enzyme's binding pocket, preventing substrate access.

-

Potency: While less potent than synthetic statins (IC50 ~150 µg/mL), it offers a natural scaffold for further medicinal chemistry optimization.

Inhibition of Cholesterol Permeation

In Caco-2 cell monolayer models, this compound significantly reduces the permeation of cholesterol.

-

Mechanism: It interferes with the micellar solubility of cholesterol in the intestinal lumen or directly modulates Niemann-Pick C1-Like 1 (NPC1L1) transporter activity, reducing apical-to-basolateral transport.

Antioxidant & Chelation

The presence of the

Visualization: Mechanism of Action

Figure 2: Multi-target pharmacological mechanism of this compound in lipid metabolism and oxidative stress.

References

-

Bridge, W., et al. (1948). "Constituents of cortex piscidiae erythrinae; the structure of this compound." Journal of the Chemical Society. Link

-

Mena, P., et al. (2022). "Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits Stored at Different Conditions." Foods/PMC. Link

-

Ribeiro, D., et al. (2010). "A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L." European Journal of Organic Chemistry. Link

-

Kim, J.H., et al. (2017). "Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies." Archives of Pharmacal Research. Link

-

PubChem Database. "this compound (CID 10038020)."[1] National Institutes of Health. Link

Sources

- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. compoundchem.com [compoundchem.com]

- 4. Isolation, Characterization, and Identification Candidate of Probiotic Bacteria Isolated from Wadi Papuyu (Anabas testudineus Bloch.) a Fermented Fish Product from Central Kalimantan, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

Piscidic Acid: A Comprehensive Technical Guide on its Discovery and History

Abstract

Piscidic acid, a naturally occurring phenolic derivative of tartaric acid, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, tracing its journey from initial isolation to modern-day applications. We will delve into its chemical and physical properties, natural sources, and the biosynthetic pathways responsible for its formation in plants. Furthermore, this guide will present detailed experimental protocols for the isolation and characterization of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling a Unique Phenolic Acid

This compound, chemically known as (2R,3S)-2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)butanedioic acid or p-hydroxybenzyltartaric acid, is a fascinating molecule at the intersection of phenolic and dicarboxylic acid chemistry.[1] Its unique structure, featuring a tartaric acid core substituted with a p-hydroxybenzyl group, underpins its distinct chemical and biological properties. This guide aims to provide a comprehensive historical and technical overview of this compound, from its initial discovery in the plant kingdom to the current understanding of its synthesis and potential applications.

The Historical Trail: Discovery and Elucidation

The story of this compound begins with the investigation of the chemical constituents of Piscidia piscipula, commonly known as the Jamaica Dogwood. Early phytochemical explorations of this plant led to the first reported isolation of this compound.[1] While the exact date and the specific researchers who first identified the compound are not prominently documented in readily available literature, these initial studies laid the groundwork for future investigations into this novel natural product.

A pivotal moment in the history of this compound was the determination of its absolute stereochemistry as (2R, 3S)-2-(4'-hydroxybenzyl)-tartaric acid.[2] This structural elucidation was crucial for understanding its three-dimensional arrangement and for subsequent synthetic efforts and biological activity studies.

Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and application in research and development.

Chemical Structure

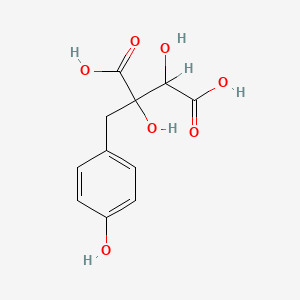

The chemical structure of this compound is characterized by a butanedioic acid (tartaric acid) backbone with two chiral centers. A p-hydroxybenzyl group is attached to one of the carbon atoms of the tartaric acid moiety.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₇ | [1] |

| Molecular Weight | 256.21 g/mol | [1] |

| IUPAC Name | (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [1] |

| CAS Number | 469-65-8 | |

| Appearance | White crystalline solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Natural Occurrence and Biosynthesis

This compound is not ubiquitously distributed in the plant kingdom. Its presence has been confirmed in a select number of plant families and species.

Notable Natural Sources

-

Piscidia piscipula (Jamaica Dogwood): This is the plant from which this compound was first isolated.[1]

-

Opuntia ficus-indica (Prickly Pear Cactus): Various parts of this cactus are known to contain this compound.

-

Cimicifuga racemosa (Black Cohosh): This medicinal plant is another source of this compound and its esters.[3]

-

Actaea dahurica |[1] |

-

Pigeon Pea (Cajanus cajan) |[4] |

Biosynthetic Pathway

The precise biosynthetic pathway of this compound is not yet fully elucidated. However, based on its structure, a plausible pathway can be proposed, likely originating from precursors in the shikimate and tartaric acid metabolic pathways. The biosynthesis of tartaric acid itself is known to occur from the catabolism of ascorbic acid.[5] The p-hydroxybenzyl moiety is likely derived from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other phenolic compounds.

The proposed biosynthetic pathway likely involves the condensation of a precursor derived from tartaric acid with a p-hydroxyphenylpyruvic acid or a related intermediate from the shikimate pathway. Further enzymatic transformations would then lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Characterization

The following protocols provide a framework for the isolation and characterization of this compound from plant materials. The causality behind the choice of solvents and techniques is explained to ensure a self-validating and robust methodology.

Isolation of this compound from Plant Material

This protocol is a generalized procedure and may require optimization based on the specific plant matrix.

Principle: The polarity of this compound allows for its extraction using polar solvents. Subsequent purification is achieved through chromatographic techniques that separate compounds based on their differential partitioning between a stationary and a mobile phase.

Methodology:

-

Sample Preparation:

-

Air-dry the plant material (e.g., roots, stems, or leaves) at room temperature to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

Rationale: A solvent system with appropriate polarity is chosen to selectively extract this compound while minimizing the co-extraction of interfering compounds. Methanol or an ethanol-water mixture is often effective.

-

Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Rationale: Column chromatography is a preparative technique used to separate the components of the crude extract. A silica gel stationary phase is commonly used for the separation of moderately polar compounds like this compound. A gradient elution with increasing solvent polarity allows for the sequential elution of compounds.

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Rationale: TLC is a rapid analytical technique used to monitor the progress of the column chromatography and to identify fractions containing the compound of interest.

-

Spot the collected fractions on a pre-coated silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a spot corresponding to a this compound standard.

-

-

Final Purification:

-

Concentrate the pooled fractions to obtain purified this compound.

-

Recrystallization from a suitable solvent system (e.g., methanol-water) can be performed to obtain highly pure crystals.

-

Caption: Experimental workflow for the isolation of this compound.

Characterization of this compound

Once isolated, the identity and purity of this compound can be confirmed using various spectroscopic and analytical techniques.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a powerful analytical technique for assessing the purity of the isolated compound and for quantification. A reversed-phase C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.

-

Conditions:

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).

-

Detection: UV detector at 280 nm.

-

The retention time of the isolated compound should match that of a pure this compound standard.

-

-

-

Mass Spectrometry (MS):

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

-

Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound.

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound ([M-H]⁻ in negative ion mode).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbons, and their connectivity.

-

The NMR spectra of the isolated compound should be identical to the data reported in the literature for this compound.

-

Biological Activities and Potential Applications

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.

-

Antioxidant Activity: The phenolic hydroxyl group in this compound's structure contributes to its ability to scavenge free radicals and protect against oxidative stress.

-

Antimicrobial Properties: this compound has shown inhibitory activity against various microorganisms.

-

Other Potential Applications: Research has also explored its potential role in cholesterol metabolism and other physiological processes.

Conclusion and Future Perspectives

The discovery and history of this compound highlight the importance of natural product research in identifying novel bioactive compounds. From its initial isolation from Piscidia piscipula to its characterization and synthesis, our understanding of this unique molecule has grown significantly. The detailed experimental protocols provided in this guide offer a practical framework for researchers to isolate and study this compound from various natural sources.

Future research should focus on fully elucidating the biosynthetic pathway of this compound, which could open avenues for its biotechnological production. Further in-depth studies on its pharmacological activities and mechanisms of action are also warranted to fully explore its therapeutic potential in drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Miranda, V., Maycock, C. D., & Ventura, M. R. (2015). A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L. European Journal of Organic Chemistry, 2015(33), 7529-7533. [Link]

-

Request PDF. A Stereoselective Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L. [Link]

-

Ae, N., Arihara, J., Okada, K., Yoshihara, T., & Johansen, C. (1990). The role of this compound secreted by pigeon pea roots grown in an Alfisol with low-P fertility. OAR@ICRISAT. [Link]

-

precisionFDA. This compound. [Link]

-

Melino, V. J., Hayes, M. A., & Ford, C. M. (2021). Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. Frontiers in Plant Science, 12, 643024. [Link]

-

Jia, Y., et al. (2023). Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation. International Journal of Molecular Sciences, 24(21), 15887. [Link]

Sources

Pharmacological Potential of Piscidic Acid: From Phytochemical Marker to Metabolic Modulator

Executive Summary

Piscidic acid [(2S,3R)-2-(4-hydroxybenzyl)tartaric acid] is a specialized phenolic compound historically identified as a marker in Piscidia erythrina (Jamaica Dogwood) and Agave species.[1] While traditionally overshadowed by the sedative rotenoids found in Piscidia, recent pharmacological evaluations have isolated this compound as a potent bioactive agent in its own right.

This technical guide analyzes its emerging role as a HMG-CoA reductase inhibitor (cholesterol regulation), a ROS scavenger (antioxidant), and a potential anxiolytic modulator . Unlike the toxic rotenoids often co-extracted from Piscidia root bark, this compound presents a favorable safety profile, evidenced by its abundance in edible Opuntia (Prickly Pear) cladodes.

Chemical Identity & Structural Logic

To understand the pharmacological behavior of this compound, one must analyze its moiety structure. It is not a simple fatty acid but a tartaric acid derivative .

-

IUPAC Name: (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid[2][3]

-

CAS: 35388-57-9 (stereoisomer specific) / 469-65-8 (general)

-

Molecular Formula: C₁₁H₁₂O₇[3]

-

Key Functional Groups:

-

Phenolic Hydroxyl: Grants antioxidant capacity (proton donor).

-

Vicinal Diol (Tartaric backbone): Facilitates metal chelation (Fe²⁺/Cu²⁺ sequestration), preventing Fenton reactions.

-

Dicarboxylic Acid: Ensures solubility in polar organic solvents (methanol/ethanol) and water (pH-dependent).

-

Pharmacodynamics: Mechanisms of Action

Current research indicates three primary pathways for this compound's biological activity.

A. Metabolic Regulation: HMG-CoA Reductase Inhibition

The most distinct pharmacological potential of pure this compound lies in lipid metabolism. Studies involving Opuntia ficus-indica extracts have identified this compound as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.

-

Mechanism: this compound binds to the catalytic domain of HMG-CoA reductase.

-

Outcome: Reduction in cholesterol biosynthesis and inhibition of cholesterol permeation across intestinal epithelial cells (Caco-2 monolayers).

-

Potency: While less potent than synthetic statins, it offers a synergistic effect when combined with flavonoids like isorhamnetin.

B. Cellular Protection: Antioxidant & Chelation